Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C13H13NO2S and its molecular weight is 247.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate serves as a key intermediate in the synthesis of various complex chemical compounds. For instance, it has been used in the synthesis of new thiazoles and pyrazolo[1,5-a]pyrimidines, which are significant in pharmaceutical chemistry (Abdelhamid & Afifi, 2010). Additionally, it is a precursor in creating ethyl 4-methyl-2-(4-(alkyloxy)phenyl)thiazole-5-carboxylate compounds with potential antiproliferative activity against cancer cells (Sonar et al., 2020).
Chemical Transformations
This compound undergoes various chemical transformations. For example, it is used in preparing ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, highlighting its versatility in creating diverse molecular structures (Mohamed, 2021). It is also pivotal in the transformation of dimethyl acetone-1,3-dicarboxylate into (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, indicating its role in complex molecular synthesis processes (Žugelj et al., 2009).
Photochemical Reactions
In photochemical studies, this compound derivatives are used to understand complex rearrangements. For example, its derivatives have been synthesized and photolysed to study the rearrangement into different molecular structures, providing insights into the behavior of these compounds under photochemical conditions (Bhatia et al., 1998).
Corrosion Inhibition
Interestingly, derivatives of this compound have been investigated for their potential as corrosion inhibitors. Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, for instance, demonstrated efficacy in preventing corrosion in certain metal alloys, showcasing its utility beyond pharmaceutical applications (Raviprabha & Bhat, 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives, in general, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various changes at the molecular level .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 24732 , which is within the optimal range for drug-like molecules, suggesting good bioavailability.
Result of Action
Thiazole derivatives are known to exhibit a variety of biological activities, suggesting a range of potential effects .
Action Environment
It’s worth noting that the compound is harmful if swallowed and may cause respiratory irritation . It should be prevented from contacting groundwater, waterways, or sewage systems .
Properties
IUPAC Name |
ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-3-16-13(15)12-11(14-9(2)17-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLMXNFHHFDVPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427887 |
Source
|
Record name | ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32043-95-1 |
Source
|
Record name | ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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